AT1 Receptor Binding Affinity: Milfasartan Ki = 1.4 nM Outperforms Losartan, Valsartan, and Telmisartan
Milfasartan (LR-B/081) displaced [3H]angiotensin II from rat adrenal cortex AT1 receptors with a Ki of 1.4 nM [1]. Under comparable assay conditions, losartan exhibits a Ki of ~2.63 nM for the high-affinity site [2], valsartan a Ki of 2.38 nM in rat aortic smooth muscle membranes [3], and telmisartan a Ki of 3.7 nM . The 1.7- to 2.6-fold higher affinity of Milfasartan may translate to enhanced receptor occupancy at equivalent concentrations in vitro.
| Evidence Dimension | AT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | Losartan (~2.63 nM), Valsartan (2.38 nM), Telmisartan (3.7 nM) |
| Quantified Difference | Milfasartan Ki is 1.7× lower (more potent) than losartan, 1.7× lower than valsartan, 2.6× lower than telmisartan |
| Conditions | Rat adrenal cortex AT1 receptors; [3H]angiotensin II displacement |
Why This Matters
Higher binding affinity reduces the compound concentration required to achieve a given level of receptor occupancy, potentially lowering nonspecific effects in in vitro and ex vivo assays.
- [1] Renzetti AR, et al. Molecular pharmacology of LR-B/081, a new non-peptide angiotensin AT1 receptor antagonist. Eur J Pharmacol. 1995;290(2):151-6. doi:10.1016/0922-4106(95)90028-4. View Source
- [2] Edwards RM, et al. Rabbit renal epithelial angiotensin II receptors. Am J Physiol. 1994;267(5 Pt 2):F775-82. View Source
- [3] Criscione L, et al. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype. Br J Pharmacol. 1993;110(2):761-71. View Source
